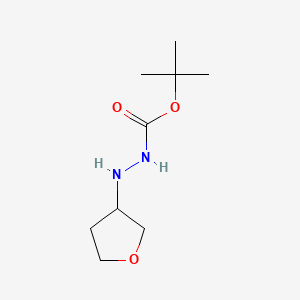

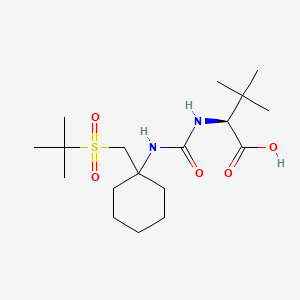

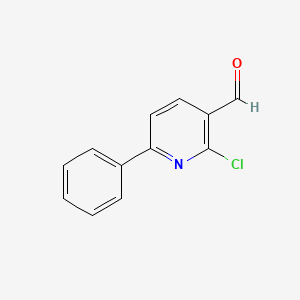

(S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a complex organic molecule. It contains a cyclohexyl group, a ureido group, and a carboxylic acid group. The presence of the (S)- prefix indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexyl group, the introduction of the ureido group, and the formation of the carboxylic acid group. The (S)- prefix indicates that the synthesis would need to be enantioselective, meaning it selectively produces one enantiomer of the chiral molecule over the other.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclohexyl group would provide a cyclic structure, the ureido group would introduce nitrogen atoms into the structure, and the carboxylic acid group would introduce oxygen atoms.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the functional groups. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation. The ureido group could potentially participate in reactions with compounds containing carbonyl groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and ureido groups could increase its solubility in polar solvents like water.科学研究应用

-

Preparation of Optically Pure Compounds

- Methods : The process involves a protease-catalysed selective hydrolysis in an emulsion in an aqueous medium at a controlled pH between about 6.5 and about 8.5 from racemic (RS)- - [(tert-butylsulphonyl)methyl]hydrocinnamic esters .

- Results : The result is the production of optically pure (S)- - [(tert-butylsulphonyl)methyl]hydrocinnamic acid .

-

Biosynthetic and Biodegradation Pathways

- Methods : The unique reactivity pattern of the tert-butyl group is explored for its potential application in biocatalytic processes .

- Results : The tert-butyl group’s unique reactivity pattern has been highlighted through its various applications, demonstrating its importance in both chemistry and biology .

-

- Methods : The synthesis involves the use of tert-butanesulfinamide as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives .

- Results : The method has been successful in creating a variety of chiral amines, demonstrating its versatility and utility in organic synthesis .

-

Preparation of Hydrocinnamic Acid

- Methods : The process involves a protease-catalysed selective hydrolysis in an emulsion in an aqueous medium at a controlled pH between about 6.5 and about 8.5 from racemic (RS)- - [(tert-butylsulphonyl)methyl]hydrocinnamic esters .

- Results : The result is the production of optically pure (S)- - [(tert-butylsulphonyl)methyl]hydrocinnamic acid .

安全和危害

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

未来方向

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could include developing more efficient methods for its synthesis, studying its reactivity with various reagents, and testing its activity against various biological targets.

Please note that this is a general analysis based on the structure of the compound and common properties of its functional groups. For a more detailed and accurate analysis, more specific information or studies would be needed.

属性

IUPAC Name |

(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O5S/c1-16(2,3)13(14(21)22)19-15(23)20-18(10-8-7-9-11-18)12-26(24,25)17(4,5)6/h13H,7-12H2,1-6H3,(H,21,22)(H2,19,20,23)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGWAUDFQVIERH-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)NC1(CCCCC1)CS(=O)(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)NC1(CCCCC1)CS(=O)(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)

![Sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B567796.png)

![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)